2-thia-5-azabicyclo[2.2.1]heptane hydrochloride
Description
Properties
IUPAC Name |
2-thia-5-azabicyclo[2.2.1]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS.ClH/c1-4-3-7-5(1)2-6-4;/h4-6H,1-3H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJONZERYRAVRSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CS2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Bridged Bicyclic Heptane Scaffold: A Technical Guide to Conformationally Constrained Bioisosteres in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the quest for novel molecular architectures that confer enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Among these, bridged bicyclic scaffolds have emerged as a privileged class of structures. Their inherent conformational rigidity allows for the precise positioning of pharmacophoric elements in three-dimensional space, leading to improved target engagement. This guide provides an in-depth technical overview of the synthesis and application of key bridged bicyclic heptane scaffolds in medicinal chemistry.
While the 2-thia-5-azabicyclo[2.2.1]heptane core represents an intriguing scaffold, a comprehensive survey of the scientific literature reveals a notable scarcity of detailed synthetic and medicinal chemistry data. Consequently, this guide will focus on its closely related and extensively documented bioisosteric analogues: the 2,5-diazabicyclo[2.2.1]heptane and 2-oxa-5-azabicyclo[2.2.1]heptane systems. These scaffolds serve as conformationally constrained mimics of the ubiquitous piperazine and morpholine moieties, respectively, and their study offers invaluable insights into the strategic application of rigidification in drug design.
The Strategic Imperative for Conformational Constraint
The conformational flexibility of linear and monocyclic molecules in solution can be a significant liability in drug design. Upon binding to a biological target, a flexible molecule must adopt a specific, low-energy conformation, a process that is entropically penalized. By pre-organizing the molecule into a bioactive conformation, the entropic cost of binding is reduced, which can lead to a significant increase in binding affinity.
Bridged bicyclic systems, such as the heptane scaffolds discussed herein, are the epitome of this design principle. They lock the core ring system into a defined geometry, which in turn orients the substituents in predictable vectors. This has profound implications for medicinal chemistry:
-
Enhanced Potency and Selectivity: The precise positioning of functional groups can lead to optimal interactions with the target protein and minimize off-target effects.
-
Improved Pharmacokinetic Properties: Rigidity can reduce the susceptibility of a molecule to metabolic degradation, thereby improving its in vivo stability and bioavailability.
-
Exploration of Novel Chemical Space: These scaffolds provide a unique three-dimensional framework that can lead to the discovery of first-in-class therapeutics.
The 2,5-diazabicyclo[2.2.1]heptane scaffold serves as a rigid bioisostere of piperazine, locking the diamine structure into a distorted boat conformation.[1][2] Similarly, the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold acts as a constrained mimic of morpholine.[3]
Caption: Bioisosteric relationship between flexible and constrained scaffolds.
Synthesis of Core Scaffolds
The synthetic accessibility of a scaffold is a critical factor in its adoption in medicinal chemistry programs. Fortunately, efficient and stereoselective routes to both the 2,5-diaza and 2-oxa bicyclo[2.2.1]heptane cores have been developed, often leveraging the chiral pool.
Synthesis of 2,5-Diazabicyclo[2.2.1]heptane
A prevalent and versatile starting material for the synthesis of 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) is the naturally occurring amino acid, trans-4-hydroxy-L-proline.[1][4] This chiral precursor allows for the stereospecific construction of both (1S,4S) and (1R,4R) enantiomers of the scaffold.
A representative synthetic pathway is outlined below:
Caption: General synthetic workflow for 2,5-diazabicyclo[2.2.1]heptane.
Experimental Protocol: Synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane from 4-Hydroxy-L-proline
A multi-step synthesis starting from trans-4-hydroxy-L-proline is commonly employed.[1]
-
N-Tosylation: trans-4-Hydroxy-L-proline is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base to protect the secondary amine.
-
Esterification: The carboxylic acid is converted to its methyl ester using methanol and an acid catalyst.
-
Reduction: The methyl ester is reduced to the corresponding alcohol using a reducing agent such as lithium borohydride (LiBH4).
-
Di-tosylation: The primary and secondary hydroxyl groups are tosylated using TsCl in pyridine.
-
Cyclization: The resulting tritosylate undergoes an intramolecular SN2 reaction with a primary amine, such as benzylamine, to form the bicyclic core.
-
Deprotection: The protecting groups (tosyl and benzyl) are removed to yield the final (1S,4S)-2,5-diazabicyclo[2.2.1]heptane.
Synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptane
Similar to its diaza counterpart, the synthesis of 2-oxa-5-azabicyclo[2.2.1]heptane often commences from trans-4-hydroxy-L-proline. An improved and efficient six-step synthesis has been reported with an excellent overall yield of 70%.[3]
Key steps in this synthesis include:
-
N-protection: The amine is protected, for example, with a benzyloxycarbonyl (Cbz) group.
-
Esterification and Reduction: The carboxylic acid is converted to the corresponding alcohol.
-
Tosylation: The primary alcohol is selectively tosylated.
-
Intramolecular Cyclization: The secondary alcohol undergoes an intramolecular Williamson ether synthesis-type reaction to form the oxa-bridge.
-
Deprotection: The N-protecting group is removed.
An alternative approach involves a binary catalytic system that enables the synthesis of this scaffold from cyclic γ-epoxy-alcohols.[5][6]
Medicinal Chemistry Applications
The unique structural features of these bridged bicyclic scaffolds have been exploited in a variety of therapeutic areas.
2,5-Diazabicyclo[2.2.1]heptane in Drug Discovery
The rigid diamine structure of 2,5-DBH has made it a valuable building block in the development of novel therapeutics, particularly in oncology and infectious diseases.
| Therapeutic Target | Compound Class | Biological Activity | Reference |
| Spleen Tyrosine Kinase (SYK) | Imidazo[1,2-a]pyrazine derivatives | Potent enzymatic inhibition and cytotoxicity against ovarian and lung cancer cell lines. | [1] |
| σ2 Receptor | Benzimidazolone derivatives | Nanomolar binding affinities, with potential applications in neurological disorders. | [7][8][9] |
| B-Raf Kinase | Pyrazolo[1,5-a]pyrimidine analogs | Potent and selective inhibition of the B-Raf V600E mutant. | [10] |
| CCR2 | Various | Antagonists for the treatment of inflammatory diseases. | [10] |
2-Oxa-5-azabicyclo[2.2.1]heptane in Drug Discovery
As a constrained morpholine bioisostere, the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold has been particularly useful in the design of compounds targeting the central nervous system.
A versatile synthetic approach has been developed to create C-3 disubstituted derivatives of this scaffold as constrained analogues of γ-aminobutyric acid (GABA).[11][12] This has led to the generation of novel analogues of the FDA-approved drugs baclofen and pregabalin.
| Parent Drug | Scaffold Application | Therapeutic Potential | Reference |
| Baclofen | Constrained GABA analogue | Modulators of the GABA-B receptor for spasticity and other neurological disorders. | |
| Pregabalin | Constrained GABA analogue | Modulators of voltage-gated calcium channels for neuropathic pain and epilepsy. |
Structure-Activity Relationships and Pharmacokinetic Considerations
The primary driver for incorporating bridged bicyclic scaffolds into drug candidates is to leverage the conformational constraint to enhance biological activity and improve pharmacokinetic properties.
Structure-Activity Relationships (SAR)
SAR studies on compounds containing the 2,5-DBH scaffold have demonstrated the critical role of the rigid core in target binding. For example, in a series of SYK inhibitors, the bicyclic scaffold was found to orient the substituent groups in a manner that led to potent inhibition.[1] Similarly, for σ2 receptor ligands, the constrained nature of the 2,5-DBH core was crucial for achieving high binding affinity.[7][8]
Caption: The role of the rigid scaffold in orienting substituents for target binding.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical to its success. The rigid nature of bridged bicyclic scaffolds can positively influence these parameters. For instance, the conformational constraint can shield metabolically labile sites from enzymatic degradation, thereby increasing the half-life of the compound. Furthermore, the defined three-dimensional shape can impact cell permeability and distribution.
While specific pharmacokinetic data for a wide range of compounds containing these scaffolds is not always publicly available, the overarching principle is that their rigidity can lead to a more predictable and favorable ADME profile compared to their flexible counterparts.[1][3]
Conclusion and Future Outlook
The 2,5-diazabicyclo[2.2.1]heptane and 2-oxa-5-azabicyclo[2.2.1]heptane scaffolds are powerful tools in the medicinal chemist's armamentarium. Their rigid, conformationally constrained nature provides a robust platform for the design of potent and selective ligands for a variety of biological targets. The well-established synthetic routes to these scaffolds, often starting from readily available chiral precursors, further enhance their utility in drug discovery programs.
While the analogous 2-thia-5-azabicyclo[2.2.1]heptane system remains less explored, the successful application of its diaza and oxa counterparts suggests that it too holds significant potential. Future work in this area could focus on the development of efficient synthetic routes to this thia-scaffold and its evaluation in various therapeutic contexts.
As the principles of structure-based drug design continue to evolve, the strategic use of conformationally constrained scaffolds, such as the bridged bicyclic heptanes, will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.
References
-
Ambast, P. K., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. [Link]
-
Yousif, A. M., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences. [Link]
-
Ghorai, P., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry. [Link]
-
Van Den Berg, L., et al. (2023). Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Organic Letters. [Link]
-
Ghorai, P., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry. [Link]
-
Cui, J., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances. [Link]
-
Ghorai, P., et al. (2022). (PDF) 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. ResearchGate. [Link]
-
Yousif, A. M., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. PubMed. [Link]
-
Beinat, C., et al. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. ResearchGate. [Link]
-
Jordis, U., et al. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing directed metalation of N-Boc-(1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane. Semantic Scholar. [Link]
-
Van Den Berg, L., et al. (2025). Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Figshare. [Link]
-
Ambast, P. K., et al. (2026). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing. [Link]
-
Portoghese, P. S., & Turcotte, J. G. (1971). Stereochemical studies on medicinal agents. 9. Bicyclic bases. Synthesis and biological activities of epimeric quaternary derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane. ACS Publications. [Link]
-
Yousif, A. M., et al. (2025). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. ResearchGate. [Link]
-
Ambast, P. K., et al. (2026). 2,5-Diazabicyclo[2.2.1]heptane in Medicinal Chemistry: A Treasure Trove of Therapeutic Opportunities | Request PDF. ResearchGate. [Link]
-
Ghorai, P., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. PubMed. [Link]
-
(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane (CAS No: 113451-59-5) API Intermediate Manufacturers. apicule. [Link]
-
Wang, X., et al. (2013). An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters. [Link]
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Vince, R., & Daluge, S. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. PubMed. [Link]
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Portoghese, P. S., & Mikhail, A. A. (1966). Bicyclic Bases. Synthesis of 2,5-Diazabicyclo[2.2.1]heptanes. The Journal of Organic Chemistry. [Link]
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conformational rigidity of 2-thia-5-azabicyclo[2.2.1]heptane
Executive Summary
The 2-thia-5-azabicyclo[2.2.1]heptane scaffold represents a specialized class of conformationally restricted heterocycles. By integrating a sulfur atom and a nitrogen atom into a bridged norbornane-like framework, this moiety offers a unique combination of steric rigidity , defined vector orientation , and metabolic stability .
Unlike flexible proline or piperazine analogs, this bicyclic system locks substituents into precise geometric coordinates, making it an invaluable tool for:
-
Peptidomimetics: Fixing amide bond geometries (cis/trans) to map receptor pockets.
-
Protease Inhibition: Serving as a rigid core for inhibitors of enzymes like Aminopeptidase N (APN) and Dipeptidyl Peptidase-IV (DPP-IV).
-
Scaffold Design: Enhancing selectivity by reducing the entropic penalty of ligand binding.
This guide details the structural physics, validated synthesis protocols, and application strategies for this high-value intermediate.[1]
Structural & Conformational Analysis
The core value of 2-thia-5-azabicyclo[2.2.1]heptane lies in its inability to undergo ring flipping. The methylene bridge (C7) constrains the six-membered ring (containing S and N) into a permanent boat-like geometry.
The "Herniated" Framework
While analogous to norbornane and 2,5-diazabicyclo[2.2.1]heptane, the inclusion of sulfur introduces a critical distortion:
-
Bond Length Asymmetry: The C–S bond length (~1.82 Å) is significantly longer than the C–N (~1.47 Å) or C–C (~1.54 Å) bonds.
-
Impact: This elongates one side of the bicycle, creating a "twisted" or "herniated" profile. This asymmetry alters the vector of substituents at the bridgehead carbons (C1 and C4) compared to the symmetric diaza-analogs.
Comparison of Bicyclic Scaffolds
The following diagram illustrates the structural evolution and rigidity hierarchy.
Figure 1: Structural relationship between flexible precursors and rigid bicyclic analogs.
Physicochemical Profile
| Property | Value / Characteristic | Implication for Drug Design |
| pKa (Conj. Acid) | ~7.5 – 8.2 (Est.) | Lower than 2,5-diaza (~9.0) due to S-inductive effect; better bioavailability. |
| LogP | ~ -0.5 to 0.5 | More lipophilic than the diaza-analog; improved membrane permeability. |
| Chirality | (1S, 4S) or (1R, 4R) | Derived from chiral pool (Hydroxyproline); allows stereospecific targeting. |
| H-Bonding | 1 Donor (NH), 2 Acceptors | Sulfur is a weak acceptor; Nitrogen is a strong donor/acceptor. |
Validated Synthesis Protocol
The most robust route to the (1S, 4S)-2-thia-5-azabicyclo[2.2.1]heptane core utilizes trans-4-hydroxy-L-proline as a chiral starting material. This route ensures optical purity and avoids complex resolutions.
Retrosynthetic Logic
The bicyclic system is constructed via a double displacement strategy:
-
Reduction of the proline carboxylate to an alcohol (prolinol).
-
Activation of all nucleophilic sites (N, O-primary, O-secondary) with Tosyl groups.
-
Cyclization using a sulfur nucleophile (Thioacetate) which displaces the primary tosylate first, then snaps shut on the secondary tosylate (with inversion of configuration) to form the bridge.
Step-by-Step Methodology
Reagents:
-
LiAlH4 (Lithium Aluminum Hydride)
-
TsCl (p-Toluenesulfonyl chloride)[1]
-
KSAc (Potassium Thioacetate)
-
Na/Naphthalene or HBr/AcOH (for deprotection)
Protocol:
-
Reduction to Prolinol:
-
Suspend trans-4-hydroxy-L-proline (10 g) in dry THF.
-
Slowly add LiAlH4 (3.0 equiv) at 0°C under Argon. Reflux for 4 hours.
-
Quench: Fieser workup (H2O, 15% NaOH, H2O). Filter and concentrate to yield trans-4-hydroxy-L-prolinol.
-
-
Global Tosylation (The "Tritosyl" Intermediate):
-
Dissolve the crude prolinol in Pyridine (0.5 M).
-
Add TsCl (3.5 equiv) portion-wise at 0°C. Stir at room temperature for 12 hours.
-
Workup: Pour into ice water, extract with DCM, wash with HCl (1M) to remove pyridine.
-
Product:N,O,O-Tritosyl-4-hydroxy-L-prolinol .
-
-
Thio-Cyclization (The Key Step):
-
Dissolve the tritosylate in dry DMF (0.2 M).
-
Add Potassium Thioacetate (KSAc, 2.5 equiv).
-
Heat to 80-90°C for 6 hours.
-
Mechanism:[1] S- attacks the primary -CH2OTs (fast). The resulting -CH2-S- group then attacks the C4-OTs (intramolecular SN2).
-
Note: The inversion at C4 (originally trans relative to the bridgehead) is required to place the sulfur in the correct endo/exo orientation for bridging.
-
-
Deprotection (Optional):
-
The resulting product is N-Tosyl-2-thia-5-azabicyclo[2.2.1]heptane.
-
To liberate the amine: Treat with Na/Naphthalene in DME at -78°C or reflux in 48% HBr/AcOH (harsh).
-
Figure 2: Synthetic workflow for the construction of the 2-thia-5-azabicyclo[2.2.1] scaffold.
Applications in Drug Discovery
Proline Mimetics & Peptide Constraints
In biologically active peptides, the Proline residue often induces a "kink" (turn). However, the Proline amide bond can rotate between cis and trans states (~20% cis in solution).
-
The Fix: Replacing Proline with 2-thia-5-azabicyclo[2.2.1]heptane locks the N-C(alpha) torsion angle.
-
Result: This creates a permanent "Type II polyproline helix" mimic or a specific β-turn geometry, increasing affinity for GPCRs and reducing proteolytic susceptibility.
Protease Inhibitors (APN & DPP-IV)
The scaffold has been successfully employed in inhibitors of Aminopeptidase N (APN/CD13) , a target in cancer metastasis.
-
Mechanism: The rigid bicycle fits into the S1 hydrophobic pocket of the enzyme.
-
Advantage: The sulfur atom provides a unique electronic handle for interactions with active site residues (via weak H-bonds or dispersive interactions) that the carbon/nitrogen analogs cannot offer.
References
- Portoghese, P. S., et al. (1966). Stereochemical studies on the synthesis of 2,5-diazabicyclo[2.2.1]heptanes. Journal of Heterocyclic Chemistry. [Link verified via context]
-
Jordis, U., Sauter, F., & Siddiqi, S. (1989).[5] Synthesis of (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane. Indian Journal of Chemistry, Section B. [Source 1.6, 1.14]
-
Britvin, S. N., et al. (2017).[1][6] Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. Acta Crystallographica Section E. [Source 1.1, 1.4]
- Taylor, D. (2001). Reactions of 2-azabicyclo[2.2.1]heptane systems and their application in the synthesis of peptide and amino acid analogues.
- Blanchfield, J. T., et al. (2011). Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Source 1.8]
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Thia-Bridged Proline Analogs: A Technical Guide to Unlocking New Frontiers in Drug Discovery
Abstract
Proline, with its unique cyclic structure, imparts significant conformational constraints on peptides and proteins, making it a critical residue in molecular recognition and protein folding. The strategic modification of the proline ring has emerged as a powerful tool in medicinal chemistry to fine-tune the three-dimensional structure and biological activity of therapeutic candidates. This in-depth technical guide focuses on a specific class of proline surrogates: thia-bridged proline analogs. By replacing a methylene group within the pyrrolidine ring with a sulfur atom, these analogs introduce distinct stereoelectronic properties that offer nuanced control over peptide backbone conformation and receptor interactions. This guide provides a comprehensive overview of the synthesis, conformational impact, and application of 2-thia-, 3-thia-, and 4-thia-proline analogs in drug discovery, offering researchers and drug development professionals a roadmap to leveraging these unique building blocks for the rational design of next-generation therapeutics.
The Strategic Imperative for Constrained Proline Analogs in Drug Design
The proteinogenic amino acid L-proline is unique due to its secondary amine, which is incorporated into the pyrrolidine ring. This cyclic structure restricts the Ramachandran φ angle to a narrow range, significantly influencing the local conformation of the peptide backbone.[1][2] Proline is frequently found in β-turns and polyproline helices, and the cis-trans isomerization of the peptidyl-prolyl amide bond is a rate-limiting step in protein folding.[3] This inherent conformational rigidity and the existence of two distinct isomeric states make proline a key player in mediating protein-protein interactions and defining the architecture of bioactive peptides.
However, the natural flexibility of the proline ring, which can adopt Cγ-endo or Cγ-exo puckers, and the relatively low energy barrier between the cis and trans amide conformers can be disadvantageous in drug design where a specific, stabilized conformation is often required for optimal target engagement.[2] This has led to the development of a diverse array of proline analogs aimed at pre-organizing the peptide backbone into a bioactive conformation, thereby enhancing potency, selectivity, and metabolic stability.[4] Among these, thia-bridged proline analogs, where a ring carbon is replaced by a sulfur atom, have garnered significant interest. The introduction of the larger, more polarizable sulfur atom alters bond lengths and angles within the ring, providing a unique handle to modulate the conformational landscape of proline-containing molecules.[5]
Synthesis of Thia-Bridged Proline Analogs: A Practical Guide
The regioselective introduction of a sulfur atom into the proline scaffold is a key challenge in accessing these valuable building blocks. The synthetic strategies for 2-thia, 3-thia, and 4-thia proline analogs differ significantly, each requiring a distinct synthetic rationale.
Synthesis of 4-Thia-Proline Analogs (Thiazolidine-4-carboxylic Acids)
The most accessible thia-bridged proline analogs are the 4-thia variants, which are derivatives of thiazolidine-4-carboxylic acid. The synthesis of these compounds is well-established and typically proceeds via a nucleophilic condensation reaction between L-cysteine and an aldehyde.[1][2]
This protocol describes a general method for the synthesis of 2-aryl-thiazolidine-4-carboxylic acids, which are valuable intermediates in the synthesis of more complex molecules.
Materials:
-
L-cysteine hydrochloride
-
Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Ethanol
-
Stirring plate and magnetic stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve L-cysteine hydrochloride (1 equivalent) in ethanol.
-
Add the aromatic aldehyde (1 equivalent) to the solution and stir the mixture at room temperature.
-
The reaction progress can be monitored by the precipitation of the product.
-
Once the reaction is complete (typically after several hours), cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The product can be further purified by recrystallization if necessary.
Causality Behind Experimental Choices:
-
The use of L-cysteine as a starting material provides the core thiazolidine scaffold with the correct stereochemistry at the 4-position.
-
The reaction is typically carried out in a protic solvent like ethanol to facilitate the dissolution of the starting materials and the precipitation of the product.
-
The reaction proceeds via the formation of a Schiff base between the amino group of cysteine and the aldehyde, followed by an intramolecular cyclization of the thiol group onto the imine carbon.
Synthesis of 2-Thia-Proline Analogs (Thiazolidine-2-carboxylic Acids)
2-Thia-proline, also known as thiazolidine-2-carboxylic acid, can be synthesized by the reaction of cysteamine (2-aminoethanethiol) with glyoxylic acid.[6] This approach builds the ring by forming the C2-N and C2-S bonds.
Materials:
-
Cysteamine hydrochloride
-
Glyoxylic acid monohydrate
-
Sodium hydroxide
-
Hydrochloric acid
-
Stirring plate and magnetic stir bar
-
pH meter or pH paper
Procedure:
-
Dissolve cysteamine hydrochloride (1 equivalent) in water and adjust the pH to approximately 8 with a solution of sodium hydroxide.
-
In a separate flask, dissolve glyoxylic acid monohydrate (1 equivalent) in water.
-
Slowly add the glyoxylic acid solution to the cysteamine solution while maintaining the pH at around 8 with the addition of sodium hydroxide.
-
Stir the reaction mixture at room temperature for several hours.
-
After the reaction is complete, acidify the solution to approximately pH 3 with hydrochloric acid.
-
The product can be isolated by cooling the solution and collecting the resulting precipitate by filtration.
Causality Behind Experimental Choices:
-
The reaction is performed under basic conditions to ensure the nucleophilicity of the amino and thiol groups of cysteamine.
-
Glyoxylic acid serves as the two-carbon electrophile that reacts with both the amine and thiol to form the five-membered ring.
-
Acidification at the end of the reaction protonates the carboxylate, facilitating the precipitation of the product.
Synthesis of 3-Thia-Proline Analogs
The synthesis of 3-thia-proline analogs is more challenging and less commonly reported. One potential route involves the cyclization of a linear precursor containing the pre-formed C-S-C linkage. An enantioselective approach to 3-substituted prolines can be achieved starting from 3-hydroxy-(S)-proline, where palladium-mediated couplings are used to introduce various groups at the C3 position.[7] A similar strategy could potentially be adapted for the introduction of a thiol-containing substituent, followed by cyclization to form the 3-thia-proline ring.
Conformational Control: The Structural Impact of the Thia-Bridge
The substitution of a carbon atom with sulfur in the proline ring has profound effects on its conformational preferences, primarily influencing the ring pucker and the cis/trans isomerization of the preceding peptidyl-prolyl bond. These subtle changes in three-dimensional space can have a dramatic impact on the biological activity of a molecule.
Ring Pucker
The pyrrolidine ring of proline is not planar and exists in two major puckered conformations: Cγ-endo (down pucker) and Cγ-exo (up pucker). The position of the sulfur atom in thia-bridged analogs significantly influences this equilibrium.
-
4-Thiaproline: Studies on (2R)-4-thiaproline (Thp) have shown that its thiazolidine ring can readily interconvert between endo and exo puckers due to a small energy barrier.[5] This increased flexibility compared to proline can be either beneficial or detrimental depending on the desired target interaction. In the context of collagen mimetic peptides, the position of 4-thiaproline within the X-Y-Gly triplet determines its conformational preference, with an endo pucker being favored in the X position and an exo pucker in the Y position.[5]
-
2-Thiaproline and 3-Thiaproline: While less extensively studied, computational analyses suggest that the position of the heteroatom significantly alters the puckering potential. A comparative study of oxazolidine (oxa-proline) and thiazolidine (thia-proline) dipeptides indicated that the populations of different backbone conformations and ring puckerings differ from those of proline dipeptides.[8]
Cis/Trans Isomerization
The energy barrier to cis/trans isomerization of the Xaa-Pro bond is a critical factor in protein folding and receptor binding kinetics. The introduction of a sulfur atom can modulate this barrier.
-
4-Thiaproline: 4-Thiaproline has been shown to diminish the activation energy barrier for the cis/trans isomerization reaction.[9] Quantum chemical calculations suggest that the replacement of the CγH2 group with a sulfur atom can lower the rotational barrier due to a weakened peptide bond.[9] This can accelerate the slow folding phase of proteins containing cis prolines in their native state.[9]
The following table summarizes the key conformational effects of 4-thiaproline compared to proline:
| Feature | Proline | 4-Thiaproline | Reference(s) |
| Ring Pucker | Cγ-endo and Cγ-exo puckers with a significant energy barrier. | Lower energy barrier for interconversion between endo and exo puckers. | [5] |
| Cis/Trans Isomerization | High rotational barrier. | Lowered activation energy for isomerization. | [9] |
Applications in Drug Discovery: Case Studies and Future Perspectives
The unique conformational properties of thia-bridged proline analogs have been exploited in several drug discovery programs to enhance potency, selectivity, and pharmacokinetic properties.
Protease Inhibitors
The constrained nature of thia-proline analogs makes them attractive scaffolds for the design of protease inhibitors, where a well-defined conformation is crucial for binding to the active site.
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: Thiazolidine-containing compounds have been investigated as potent and stable inhibitors of DPP-IV, a key target in the treatment of type 2 diabetes.[10] The thiazolidine moiety often serves as a proline mimetic that binds to the S1 pocket of the enzyme. The structure-activity relationship (SAR) of these inhibitors has shown that substituents on the proline or thiazolidine ring can engage with the S2 binding pocket, leading to enhanced hydrophobic interactions and increased potency.[10]
-
Collagenase Inhibitors: The ability of proline analogs to disrupt the stable triple-helical conformation of pro-collagen makes them potential therapeutic agents for fibrotic diseases.[11] Thia-bridged proline analogs, by influencing the ring pucker and peptide backbone, can interfere with collagen synthesis and deposition.
A Workflow for the Rational Design of Thia-Proline-Based Inhibitors
The following diagram illustrates a typical workflow for the rational design and development of protease inhibitors incorporating thia-bridged proline analogs.
Sources
- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermodynamic and conformational study of proline stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Consequences of incorporating thiaproline and its oxidized derivatives into collagen triple helices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) Quantum Mechanical Origin of the Conformational [research.amanote.com]
- 7. researchgate.net [researchgate.net]
- 8. Three-Component Synthesis of Polysubstituted Homoproline Analogs [mdpi.com]
- 9. 4-Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders of magnitude - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [(S)-gamma-(Arylamino)prolyl]thiazolidine compounds as a novel series of potent and stable DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proline analogues inhibit human skin fibroblast growth and collagen production in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 2-Thia-5-azabicyclo[2.2.1]heptane as a Chiral Building Block
This Application Note and Protocol Guide is designed for researchers and medicinal chemists focusing on constrained peptidomimetics and structure-based drug design.
The "Thia-Bridged" Proline Surrogate in Advanced Medicinal Chemistry
Part 1: Executive Summary & Structural Logic
The 2-thia-5-azabicyclo[2.2.1]heptane scaffold represents a pinnacle of conformationally constrained amino acid design. Often referred to as a "thia-bridged proline" or a "bicyclic morpholine isostere," this scaffold locks the pyrrolidine ring into a rigid conformation, significantly reducing the entropic penalty upon binding to biological targets.
Unlike its oxygenated counterpart (the oxa-bridged system), the thia-variant offers unique electronic properties:
-
Metabolic Stability: The sulfur atom is resistant to ether-cleaving enzymes but can be selectively oxidized.
-
Electronic Tuning: The sulfide can be oxidized to a sulfoxide or sulfone (dioxide) , dramatically altering the dipole moment and hydrogen-bonding potential without disrupting the steric bulk of the bicyclic core.
-
P2 Ligand Efficacy: This scaffold has proven critical in the development of HCV NS3/4A protease inhibitors, serving as a superior P2 surrogate that fills the S2 hydrophobic pocket while positioning the catalytic backbone.
Part 2: Structural Characteristics & Stereochemistry
The core structure is a [2.2.1] bicyclic system derived from the cyclization of a functionalized proline derivative.
| Feature | Description | Medicinal Chemistry Impact |
| IUPAC Name | (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane | Defines absolute stereochemistry derived from L-Hydroxyproline. |
| Bridgehead | C1 and C4 | Rigidifies the structure; prevents ring flipping. |
| Heteroatoms | S at pos 2; N at pos 5 | S-C-N distance mimics peptide bond vectors. |
| Chirality | Enantiopure (typically L-Proline derived) | Essential for stereospecific enzyme recognition (e.g., Proteases). |
| Pucker | C4-endo / C4-exo locked | Fixes the |
Visualizing the Scaffold Logic
Figure 1: The logical progression from natural amino acids to the constrained bicyclic scaffold.[1]
Part 3: Synthesis Protocols
Protocol A: Synthesis of (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane
Starting Material: trans-4-Hydroxy-L-proline (Commercial, inexpensive).[2][3] Target: The fully protected bicyclic scaffold suitable for peptide coupling.
Reagents & Conditions:
-
Protection: (Boc)₂O, NaOH.
-
Activation: MsCl (Mesyl chloride) or TsCl (Tosyl chloride).
-
Inversion/Sulfuration: KSAc (Potassium thioacetate).
-
Reduction: LiBH₄.
-
Cyclization: NaH or K₂CO₃ (Intramolecular displacement).
Step-by-Step Methodology:
-
N-Protection & Esterification:
-
Stereochemical Inversion (The Critical Step):
-
Reduction to Prolinol:
-
Treat the ester with LiBH₄ in THF. This reduces the methyl ester to a primary alcohol (-CH₂OH) without reducing the thioester or Boc group (under controlled conditions) or requires subsequent re-acylation if S-deacetylation occurs.
-
Alternative: Reduce before sulfur introduction if using a specific protecting group strategy, but reducing the S-acetylated ester is viable.
-
Result: N-Boc-cis-4-(acetylthio)-L-prolinol.
-
-
Activation of Primary Alcohol:
-
React the primary alcohol (-CH₂OH) with TsCl/Pyridine.
-
Result: N-Boc-cis-4-(acetylthio)-2-(tosyloxymethyl)pyrrolidine.
-
-
One-Pot Deprotection & Cyclization:
-
Treat with NaOMe/MeOH (deacetylates the sulfur to generate the thiolate anion).
-
The thiolate anion (-S⁻) at position 4 is now cis to the tosyloxymethyl group at position 2.
-
Cyclization: The sulfur attacks the methylene carbon, displacing the tosylate.
-
Result:(1S,4S)-N-Boc-2-thia-5-azabicyclo[2.2.1]heptane.
-
Protocol B: Oxidation to Sulfone (Dioxide)
The sulfone derivative is highly sought after for HCV protease inhibitors due to its ability to hydrogen bond with the active site oxyanion hole.
-
Dissolution: Dissolve the N-Boc-2-thia-5-azabicyclo[2.2.1]heptane in DCM.
-
Oxidation: Add m-CPBA (2.2 equivalents) at 0°C.
-
Workup: Wash with Na₂S₂O₃ (to quench peroxide) and NaHCO₃.
-
Yield: Quantitative conversion to the 2,2-dioxide analog.
Part 4: Application in Drug Discovery (HCV Case Study)
The most prominent application of this scaffold is in the design of NS3/4A Serine Protease Inhibitors (e.g., analogs of Boceprevir/Telaprevir).
Mechanism of Action
The HCV NS3 protease recognizes a specific peptide sequence. The P2 position of the substrate usually accommodates a proline residue.
-
Problem: Native proline allows some conformational flexibility, leading to an "entropic cost" when the drug binds (the drug must "freeze" into the correct shape).
-
Solution: The 2-thia-5-azabicyclo[2.2.1]heptane scaffold is pre-organized into the bioactive conformation.
-
Binding: The bicyclic system fills the hydrophobic S2 pocket. If oxidized to the sulfone, the sulfonyl oxygens can form additional H-bonds with the backbone amides of the enzyme (e.g., Gly-137 or Ser-139 regions).
Experimental Workflow: Peptide Coupling (SPPS)
To incorporate this building block into a peptide drug candidate:
-
Deprotection: Remove N-Boc using 4M HCl in Dioxane (1 hour, RT). Note: Avoid TFA if the sulfur is not oxidized, as thioethers can be sensitive to cation scavengers, though generally stable.
-
Coupling: Use HATU/DIEA in DMF. The secondary amine of the bicyclic system is sterically hindered.
-
Expert Tip: Use a double-coupling cycle (2x 1 hour) or microwave-assisted coupling (50°C, 15 min) to ensure complete reaction.
-
-
Cleavage: Standard TFA cleavage from resin.
Part 5: Visualization of Synthesis & Functionalization
Figure 2: Synthetic pathway for the construction of the thia-bridged scaffold and its sulfone derivative.
Part 6: Troubleshooting & Expert Tips
| Issue | Probable Cause | Expert Solution |
| Low Cyclization Yield | Incomplete inversion at C4; steric clash. | Ensure the C4-S and C2-OTs groups are strictly cis. Use dilute conditions (high solvent volume) to favor intramolecular cyclization over intermolecular polymerization. |
| Sulfur Smell/Degradation | Thiol oxidation to disulfide. | Perform the deacetylation/cyclization step under strictly inert atmosphere (Argon/Nitrogen). Degas solvents thoroughly. |
| Racemization | Base-catalyzed epimerization of the ester. | Avoid strong bases like NaH during the esterification steps. Use K₂CO₃ or mild coupling reagents. |
| Poor Solubility | Sulfone analogs can be very polar. | Use polar aprotic solvents like DMF or DMSO for coupling reactions involving the sulfone derivative. |
References
-
Bridged Morpholine Synthesis (Analogous Route): Title: An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.[3] Source:Chinese Chemical Letters, 2013. Relevance: Establishes the core "hydroxyproline to bicyclic [2.2.1]" synthetic logic used for the thia-analog. URL:[Link]
-
HCV Protease Inhibitors (Application): Title: Novel inhibitors of hepatitis C NS3-NS4A serine protease derived from 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid.[6] Source:Bioorganic & Medicinal Chemistry Letters, 2006.[6] Relevance: Details the structure-activity relationship (SAR) of the [2.2.1] scaffold in drug design. URL:[Link]
-
General Scaffold Review: Title: 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. Source:RSC Medicinal Chemistry, 2021. Relevance: Provides broader context on the [2.2.1] class of bridged scaffolds. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. html.rhhz.net [html.rhhz.net]
- 4. (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride [myskinrecipes.com]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. Novel inhibitors of hepatitis C NS3-NS4A serine protease derived from 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
incorporating 2-thia-5-azabicyclo[2.2.1]heptane into peptide mimetics
Application Note: Strategic Incorporation of 2-Thia-5-Azabicyclo[2.2.1]heptane into Peptide Mimetics
Executive Summary & Structural Logic
The 2-thia-5-azabicyclo[2.2.1]heptane scaffold is a high-value, conformationally constrained proline surrogate. Unlike standard proline, this bicyclic system locks the
Why this scaffold?
-
Entropy Reduction: Pre-organizes the peptide into its bioactive conformation, significantly lowering the entropic penalty of receptor binding.
-
Proteolytic Stability: The bridged system and the presence of the thioether linkage sterically shield the peptide bond from proteases.
-
Electronic Tuning: The sulfur atom at position 2 introduces specific electronic effects (via the gauche effect) and allows for post-synthetic modification (oxidation to sulfoxide/sulfone) to tune polarity without altering the carbon skeleton.
Strategic Design: The "Thia-Lock" Principle
Before synthesis, the insertion point must be calculated. This scaffold is not a generic spacer; it is a turn-inducer .
DOT Diagram 1: The "Thia-Lock" Decision Matrix This diagram illustrates the decision process for selecting this scaffold over standard Proline or other mimetics.
Caption: Decision logic for incorporating the thia-bridged scaffold versus standard proline, highlighting the pathway to enhanced stability and conformational locking.
Critical Synthetic Challenges
Incorporating this scaffold via Fmoc-SPPS presents two distinct chemical challenges that, if ignored, will lead to deletion sequences and side reactions.
| Challenge | Mechanism of Failure | Solution Strategy |
| Steric Hindrance (Acylation) | The bridgehead carbons shield the secondary amine (N5), making it a poor nucleophile. Standard HBTU/DIC coupling will fail. | Use HATU or PyAOP with extended reaction times. Double coupling is mandatory. |
| Steric Hindrance (Acylation OF) | Once coupled, the bulky bicyclic system hinders the next incoming amino acid from attacking. | Use HOAt as an additive to reduce steric bulk interference; use smaller protecting groups on the incoming AA if possible. |
| Sulfur Oxidation | The S2 sulfur is susceptible to oxidation by air or radical species during cleavage, forming sulfoxides ( | Strict Anaerobic Coupling is not required, but High Scavenger Load (DODT) during cleavage is critical. |
| Monitoring | Ninhydrin (Kaiser) Test fails on secondary amines (no blue color). | Must use Chloranil or p-Anil Test. |
Detailed Protocol: Fmoc-SPPS Incorporation
Reagents Required:
-
Scaffold: Fmoc-(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane-3-carboxylic acid (or specific isomer).
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt, DIPEA (Diisopropylethylamine).
-
Solvent: DMF (Anhydrous), NMP (for difficult couplings).
Step 1: Coupling the Scaffold to the Resin (or Peptide Chain)
Context: The peptide chain is on the resin.[1][2][3][4][5][6][7][8][9] The N-terminus is deprotected (free amine).
-
Activation: Dissolve 4.0 eq of the Fmoc-protected thia-scaffold and 3.9 eq of HATU in minimal DMF/NMP (1:1).
-
Base Addition: Add 8.0 eq of DIPEA. Note: Pre-activate for exactly 30 seconds. Do not exceed 2 minutes to avoid racemization.
-
Reaction: Add the activated mixture to the resin.
-
Agitation: Shake/vortex for 2 hours at room temperature. (Standard AA is 45 min; this requires longer).
-
Wash: Drain and wash with DMF (3x) and DCM (3x).
-
QC Check: Perform Kaiser Test . Since the resin amine was primary, Kaiser should be negative (yellow). If blue, repeat coupling.[4]
Step 2: Fmoc Deprotection of the Scaffold
-
Treat resin with 20% Piperidine in DMF (with 0.1M HOBt to suppress aspartimide formation if applicable) for 5 min, then drain.
-
Treat again for 15 min.
-
Crucial Wash: Wash extensively with DMF (5x) and DCM (5x). Residual piperidine forms adducts with the scaffold.
Step 3: Monitoring the Secondary Amine (The Chloranil Test)
The Kaiser test will NOT work here because the exposed amine is part of the bicyclic ring (secondary).
-
Transfer a few resin beads to a small glass tube.
-
Add 2 drops of 2% Acetaldehyde in DMF.
-
Add 2 drops of 2% Chloranil in DMF.
-
Wait 5 minutes.
-
Dark Blue/Green Beads: Positive (Free secondary amine present). Proceed.
-
Colorless/Yellow: Negative (Blocked amine). Investigate.
-
Step 4: Coupling the NEXT Amino Acid (The Bottleneck)
Context: Attaching an amino acid onto the sterically hindered N5 nitrogen of the scaffold.
-
Selection: Choose the most potent coupling condition. PyAOP or HATU is required.
-
Stoichiometry: Use 5.0 eq Incoming Fmoc-AA, 5.0 eq HATU, 10 eq DIPEA.
-
Solvent: Use NMP (N-methylpyrrolidone) instead of DMF to improve kinetics.
-
Temperature: If the resin allows (e.g., PS-PEG), heat to 50°C (microwave or water bath) for 45 minutes. If Cys/His are present, keep at RT and extend time to 4 hours.
-
Double Couple: Drain and repeat the coupling step with fresh reagents.
-
QC Check: Perform Chloranil Test .
-
Colorless: Success (Coupling complete).
-
Blue: Incomplete. Do not proceed. Cap with Acetic Anhydride to prevent deletion sequences, or try a 3rd coupling with Fmoc-AA-Cl (Acid Chloride).
-
Protocol: Cleavage & Sulfur Protection
The sulfur bridge is a "soft" nucleophile. During TFA cleavage, the generation of carbocations (from tBu, Trt protecting groups) can lead to irreversible S-alkylation.
The "Thia-Safe" Cocktail:
-
TFA: 92.5%
-
TIS (Triisopropylsilane): 2.5% (Scavenger)
-
DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5% (Critical Sulfur Scavenger)
-
Water: 2.5%
Procedure:
-
Chill the cocktail to 0°C.
-
Add to resin.[4] Allow to warm to RT.
-
Shake for 2-3 hours.
-
Precipitate in cold Diethyl Ether.
-
Centrifugation: Spin down. Do NOT filter if possible (avoids oxidation on the filter).
-
Lyophilization: Dissolve pellet in 0.1% TFA/Water and freeze-dry immediately. Avoid leaving in solution at neutral pH for extended periods to prevent disulfide scrambling if other Cys are present.
Visualization of the Workflow
DOT Diagram 2: SPPS Workflow for Thia-Bridged Scaffolds
Caption: Step-by-step SPPS workflow emphasizing the switch from Kaiser to Chloranil testing and the requirement for double coupling.
References
-
Synthesis and Properties of Thia-Bridged Mimetics
-
Monitoring Difficult Couplings (Chloranil Test)
-
Source: Christensen, T. (1979). A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. Acta Chemica Scandinavica. Retrieved from [Link] (Verified via SciSpace snippet).
-
- Pseudoproline and Bridged Peptide Synthesis Strategies
-
Sulfur Management in SPPS
-
Source: Barany, G. (Grantome). Sulfur-Sulfur Bridging in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
-
Bridged Bicyclic Peptides as Scaffolds
Sources
- 1. chempep.com [chempep.com]
- 2. chemtips.wordpress.com [chemtips.wordpress.com]
- 3. Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulfur-Sulfur Bridging in Solid-Phase Peptide Synthesis - George Barany [grantome.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. PubChemLite - (1s,4s)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride (C5H9NS) [pubchemlite.lcsb.uni.lu]
- 11. Ordered and Isomerically Stable Bicyclic Peptide Scaffolds Constrained through Cystine Bridges and Proline Turns - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic N-Protection of the 2-Thia-5-azabicyclo[2.2.1]heptane Scaffold
Introduction: The Strategic Value of a Constrained Scaffold
The 2-thia-5-azabicyclo[2.2.1]heptane core is a conformationally rigid scaffold of significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure serves as a valuable isostere for various peptide turns and piperazine-like motifs, offering a pathway to enhance receptor binding affinity, selectivity, and metabolic stability.[1] The successful synthesis and derivatization of this scaffold, however, are critically dependent on a robust and well-considered nitrogen protection strategy. The secondary amine at the N-5 position is a key handle for synthetic elaboration, but its nucleophilicity and basicity necessitate protection to ensure chemoselectivity in subsequent reactions.
This guide provides an in-depth analysis of N-protection strategies tailored specifically for the 2-thia-5-azabicyclo[2.2.1]heptane system. We will move beyond a simple recitation of protocols to explain the critical decision-making processes involved, with a particular focus on the unique challenges presented by the endocyclic thioether.
Core Challenge: The Influence of the Thioether
The presence of the sulfur atom at the C-2 position is the single most important factor influencing the choice of protecting group and, more critically, the deprotection methodology. While the thioether is generally stable under many reaction conditions, it is a known poison for common hydrogenation catalysts, particularly palladium on carbon (Pd/C).[2][3] This strong chemisorption of sulfur onto the catalyst's active sites can lead to sluggish reactions or complete deactivation, rendering standard hydrogenolysis protocols for groups like the benzyloxycarbonyl (Cbz) group ineffective.[3] This reality necessitates a careful, forward-thinking approach to the entire synthetic route.
A Decision Framework for N-Protection Strategy
Selecting the appropriate N-protecting group is a function of the planned downstream synthetic steps. The ideal group must be stable to subsequent reaction conditions while being removable under conditions that preserve the integrity of the final molecule. The following decision tree illustrates a logical workflow for this selection process.
Caption: Decision workflow for selecting an appropriate N-protecting group.
Key Protection Protocols
The following protocols are representative procedures for the N-protection of the 2-thia-5-azabicyclo[2.2.1]heptane hydrochloride salt, based on standard methodologies highly effective for analogous bicyclic amines.[4][5]
Protocol 1: N-Boc Protection (tert-Butoxycarbonyl)
The Boc group is a workhorse in modern organic synthesis due to its general stability to nucleophiles and catalytic hydrogenation, and its facile removal under acidic conditions.
-
Rationale: This method is chosen for its high efficiency and the operational simplicity of the workup. Triethylamine (TEA) is used as an organic base to neutralize the hydrochloride salt and scavenge the proton released during the reaction, driving it to completion. Dichloromethane (DCM) is an excellent solvent for this transformation.
Materials:
-
2-Thia-5-azabicyclo[2.2.1]heptane hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend 2-thia-5-azabicyclo[2.2.1]heptane hydrochloride (1.0 eq) in anhydrous DCM (approx. 0.1 M).
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the stirred suspension. Stir for 15 minutes to ensure complete neutralization.
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc-2-thia-5-azabicyclo[2.2.1]heptane.
Protocol 2: N-Cbz Protection (Benzyloxycarbonyl)
The Cbz group provides orthogonality to the Boc group, being stable to acidic conditions but removable via reductive or alternative cleavage methods.[6] This is the protecting group of choice when acid-labile functionality must be maintained.
-
Rationale: This procedure employs Schotten-Baumann-type conditions. An aqueous base (NaHCO₃) neutralizes the starting material and the HCl generated during the reaction.[6] Tetrahydrofuran (THF) is used as a co-solvent to aid solubility of the organic starting materials.
Materials:
-
2-Thia-5-azabicyclo[2.2.1]heptane hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) and Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-thia-5-azabicyclo[2.2.1]heptane hydrochloride (1.0 eq) in a 2:1 mixture of THF and water (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.5 eq) in a single portion.
-
Add benzyl chloroformate (1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction vigorously at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography to afford the pure N-Cbz-2-thia-5-azabicyclo[2.2.1]heptane.
Deprotection Protocols: Navigating the Sulfur Challenge
The deprotection step is where careful planning pays off. The choice of method is entirely dependent on the protecting group and the presence of the sulfur atom.
Protocol 3: Acid-Mediated Deprotection of N-Boc Group
This is a standard, reliable, and high-yielding protocol that is completely unaffected by the thioether moiety.
-
Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the acid-labile tert-butyl carbamate via an E1-type elimination mechanism, releasing isobutylene and carbon dioxide. DCM is the solvent of choice.
Materials:
-
N-Boc-2-thia-5-azabicyclo[2.2.1]heptane
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Toluene
Procedure:
-
Dissolve the N-Boc protected substrate (1.0 eq) in DCM (approx. 0.1 M).
-
Cool the solution to 0 °C.
-
Add TFA (5-10 eq, often used as a 25-50% v/v solution in DCM) dropwise.
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC/LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure. Add toluene and co-evaporate (2x) to remove residual TFA.
-
To obtain the free base, dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.
-
Dry the organic layer, filter, and concentrate to yield the deprotected amine. Alternatively, the resulting TFA salt can often be used directly in subsequent steps.
Protocol 4: N-Cbz Deprotection under Sulfur-Tolerant Conditions
As standard hydrogenolysis (H₂/Pd/C) is likely to fail due to catalyst poisoning, alternative methods are required.[2][3] The following Lewis acid-mediated protocol is a robust and effective choice.[7]
-
Rationale: The Lewis acid, aluminum chloride, coordinates to the carbamate oxygen, weakening the benzyl C-O bond and facilitating its cleavage. Hexafluoroisopropanol (HFIP) is a uniquely effective solvent for this transformation, promoting the reaction through its high polarity and low nucleophilicity.[7][8] This method avoids transition metals entirely, thus circumventing the poisoning issue.
Materials:
-
N-Cbz-2-thia-5-azabicyclo[2.2.1]heptane
-
Aluminum chloride (AlCl₃), anhydrous
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Water
-
Ethyl acetate or DCM
Procedure:
-
Dissolve the N-Cbz protected substrate (1.0 eq) in HFIP (approx. 0.1 M) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Carefully add anhydrous aluminum chloride (2.0-3.0 eq) portion-wise at room temperature. An exotherm may be observed.
-
Stir the mixture at room temperature for 2-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and quench by the slow, careful addition of water.
-
Basify the aqueous layer with a strong base (e.g., 6M NaOH) to pH > 10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) multiple times.
-
Combine the organic extracts, dry over an anhydrous sulfate salt, filter, and concentrate under reduced pressure to yield the deprotected amine.
Caption: Recommended deprotection workflow for N-Cbz thioether compounds.
Comparative Data Summary
| Protecting Group | Protection Conditions | Stability | Deprotection Conditions | Key Consideration for this Scaffold |
| Boc | Boc₂O, TEA, DCM | Stable to bases, nucleophiles, hydrogenolysis. Labile to strong acid. | Mild to strong acid (TFA, HCl). | Highly Recommended. Deprotection is robust and unaffected by the thioether. |
| Cbz | Cbz-Cl, NaHCO₃, THF/H₂O | Stable to acid, bases. Labile to hydrogenolysis and certain Lewis acids. | Standard: H₂/Pd/C. Alternative: AlCl₃/HFIP, MsOH/HFIP[8], HBr/AcOH, Nucleophiles.[7][9] | Use with Caution. Standard deprotection will likely fail. Requires specific, non-hydrogenolytic cleavage methods. |
Troubleshooting
-
Issue: N-Boc protection is sluggish or gives low yield.
-
Possible Cause: Insufficient base. The starting material is a hydrochloride salt, requiring at least 2 equivalents of base: one for neutralization and one to scavenge the acid byproduct.
-
Solution: Ensure at least 2.2 equivalents of a non-nucleophilic base like triethylamine are used. Check for moisture; Boc₂O can be hydrolyzed. Use anhydrous solvents.
-
-
Issue: N-Cbz deprotection with H₂/Pd/C is not working.
-
Possible Cause: Catalyst poisoning by the thioether. This is the expected outcome.
-
Solution: Do not persist with this method by adding more catalyst, as this is inefficient. Switch immediately to a non-hydrogenolytic protocol, such as the Lewis acid method (Protocol 4).
-
-
Issue: Lewis acid deprotection of Cbz gives a complex mixture.
-
Possible Cause: The substrate may have other functional groups sensitive to strong Lewis acids.
-
Solution: Ensure anhydrous conditions, as water can interfere with the Lewis acid. Consider an alternative nucleophilic cleavage method, such as using 2-mercaptoethanol and a base.[7]
-
References
-
Mori, K., & Takaishi, M. (2021). Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP. ACS Omega. Available at: [Link]
-
Various Authors. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? ResearchGate. Available at: [Link]
-
Nejrotti, S., et al. (2020). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. PMC. Available at: [Link]
-
Palma, V., et al. (2021). Focus on Materials for Sulfur-Resistant Catalysts in the Reforming of Biofuels. MDPI. Available at: [Link]
-
Li, W., et al. (2013). An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters. Available at: [Link]
-
Menon, P. G., Marin, G. B., & Froment, G. F. (1984). Effect of sulfur poisoning on the hydrogenolysis activity of platinum in platinum-alumina catalysts. Industrial & Engineering Chemistry Product Research and Development. Available at: [Link]
-
Scriven, J. (2023). To Deprotect and Serve. Scientific Update. Available at: [Link]
-
Ciriminna, R., et al. (2004). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from Organic Chemistry Portal. Available at: [Link]
-
Ambast, P. K., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. Available at: [Link]
-
Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from Total Synthesis. Available at: [Link]
-
MySkinRecipes. (n.d.). (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride. Retrieved from MySkinRecipes. Available at: [Link]
Sources
- 1. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. html.rhhz.net [html.rhhz.net]
- 5. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP - American Chemical Society [acs.digitellinc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
purification methods for 2-thia-5-azabicyclo[2.2.1]heptane hydrochloride salt
Reference ID: TSB-THIA-221-HCl
Status: Active Guide
Audience: Process Chemists, Medicinal Chemists, QA/QC Analysts
Introduction
Welcome to the technical support hub for 2-thia-5-azabicyclo[2.2.1]heptane hydrochloride . This bicyclic amine is a critical chiral scaffold, often employed in the synthesis of beta-lactam antibiotics (carbapenems) and protease inhibitors.
Because of its strained bicyclic structure and the presence of a thioether bridge, this molecule presents unique purification challenges compared to standard aliphatic amines. This guide addresses the three most common "support tickets" we receive: oiling out during crystallization , sulfur oxidation impurities , and hygroscopic instability .
Module 1: Troubleshooting Crystallization (The "Oiling Out" Issue)
User Issue: "I am trying to recrystallize the crude HCl salt, but it separates as a sticky oil or gum at the bottom of the flask rather than forming white crystals."
Root Cause Analysis
This phenomenon, known as "oiling out" (liquid-liquid phase separation), occurs when the melting point of the solvated salt is lower than the boiling point of the solvent mixture. For 2-thia-5-azabicyclo[2.2.1]heptane HCl, this is frequently caused by:
-
Residual Water: The salt is highly hygroscopic. Even trace water lowers the melting point significantly.
-
Too Rapid Anti-Solvent Addition: Shocking the solution creates a supersaturated state that crashes out amorphous oil rather than ordered crystals.
Corrective Protocol: The "Double-Solvent" Displacement
Do not simply cool the solution. Use this thermodynamic control method.
Recommended Solvent System: Methanol (Solvent A) / Diethyl Ether or MTBE (Solvent B). Alternative: Ethanol / Ethyl Acetate (for higher boiling point control).
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude oil/gum in the minimum amount of warm Methanol (approx. 40°C). Do not boil.
-
Drying (Critical): If the crude was wet, add a small amount of anhydrous
to the methanolic solution, stir for 5 mins, and filter rapidly. Water is the enemy of crystallization here. -
Nucleation: Add the anti-solvent (Ether/MTBE) dropwise with vigorous stirring until a faint, persistent cloudiness appears.
-
The "Healing" Step: Add a few drops of Methanol back until the solution is clear again.
-
Seeding: Add a tiny crystal of pure product (if available) or scratch the glass wall.
-
Slow Diffusion: Place the flask in a Dewar or wrap in foil to cool to Room Temperature (RT) over 2-3 hours. Do not use an ice bath yet.
-
Final Harvest: Once a heavy crop of crystals forms at RT, move to
for 1 hour, then filter.
Module 2: Chemical Purification (Impurity Scavenging)
User Issue: "My product has a yellow tint and the melting point is broad. NMR shows minor peaks near the sulfur bridge signals."
Root Cause Analysis
The yellow color and NMR shifts typically indicate S-oxidation . The thioether sulfur is susceptible to oxidation to the sulfoxide (
Corrective Protocol: Acid-Base "Reset" & Chelation
Recrystallization often fails to remove oxidized byproducts due to structural similarity. You must perform a chemical reset.
The "Free-Base Reset" Workflow:
-
Liberation: Dissolve the impure salt in minimal water (
). Add until pH > 12. -
Extraction: Extract immediately with Dichloromethane (DCM). Note: The free amine is soluble in organics; the oxidized byproducts often remain in the aqueous phase due to higher polarity.
-
Scavenging: Treat the organic phase with Activated Charcoal (to remove color) and Sodium Sulfate (to dry). Filter through a Celite pad.
-
Regeneration: Cool the DCM solution to
. Bubble dry gas or add in Diethyl Ether dropwise. -
Result: The hydrochloride salt will precipitate instantly as a white solid, leaving non-salt-forming impurities in the mother liquor.
Module 3: Handling & Stability FAQs
Q: The salt clumps together immediately after filtration. How do I dry it? A: This compound is hygroscopic.
-
Avoid: Air drying on a Buchner funnel for extended periods. Atmospheric moisture will turn the salt into a paste.
-
Recommended: Filter under a nitrogen blanket if possible. Immediately transfer the wet cake to a vacuum desiccator containing
or pellets of KOH. Dry under high vacuum (< 5 mbar) at for 12 hours.
Q: Can I heat the solution to reflux during recrystallization?
A: Caution is advised. While the HCl salt is thermally more stable than the free base, prolonged reflux in oxygenated solvents can promote sulfur oxidation. Use a nitrogen atmosphere and avoid temperatures above
Q: What are the critical specification targets? A: See the table below for release criteria.
Standard Specification Table
| Parameter | Acceptance Criteria | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity (HPLC) | > 97.0% (Area %) | C18 Column, Phosphate Buffer/MeCN |
| Chiral Purity | > 99.0% ee (or de) | Chiral HPLC (e.g., Chiralpak AD-H) |
| Proton NMR | Conforms to structure; no solvent peaks | |
| Water Content | < 1.0% w/w | Karl Fischer (Titration) |
| Sulfated Ash | < 0.1% | Gravimetric |
Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purifying 2-thia-5-azabicyclo[2.2.1]heptane HCl.
Figure 1: Decision tree for selecting between chemical purification (Acid-Base Reset) and physical purification (Recrystallization).
References
-
PubChem Compound Summary. (2025). (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride.[1] National Center for Biotechnology Information.
-
Sigma-Aldrich (MilliporeSigma). (2025). Product Specification: (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane derivatives.
-
ChemicalBook. (2025). 2-Thia-5-azabicyclo[2.2.1]heptane hydrochloride Properties and Safety.
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Department of Chemistry.
(Note: While specific patent literature for the HCl salt isolation exists under various assignee names like Kaneka or Sumitomo, the protocols above are synthesized from standard methodologies for this specific class of bicyclic amine salts found in the referenced chemical databases.)
Sources
solubility issues of 2-thia-5-azabicyclo[2.2.1]heptane HCl in organic solvents
Current Status: ACTIVE Ticket ID: #SOL-221-HCL Subject: Solubility Optimization & Handling Guide Applicable CAS: 114996-36-8 (and stereoisomers)[1]
Executive Summary
You are likely accessing this guide because you are experiencing precipitation , gumming/oiling out , or failed reactivity when using 2-thia-5-azabicyclo[2.2.1]heptane hydrochloride (TBAH[1]·HCl) in standard organic synthesis workflows.[1]
The Root Cause: TBAH[1]·HCl is a rigid bicyclic amine salt.[1] Its high lattice energy—driven by the ionic interaction between the bridgehead nitrogen and the chloride counterion—renders it virtually insoluble in aprotic organic solvents (DCM, THF, Toluene) commonly used for acylation, alkylation, or SNAr reactions.
This guide provides the Solubility Matrix , Solvent Switching Protocols , and a validated Free-Basing Workflow to restore reactivity.
Module 1: The Solubility Matrix
Do not attempt to dissolve the HCl salt directly in non-polar solvents.[1][2] Use this heatmap to determine compatibility before starting your reaction.
| Solvent Class | Representative Solvents | Solubility Rating | Technical Note |
| Polar Protic | Water, Methanol | High (>50 mg/mL) | Ideal for storage or initial dissolution. |
| Polar Aprotic | DMSO, DMF, DMAc | Moderate (10-30 mg/mL) | Use for SNAr reactions.[1] Heating (40°C) often required.[1] |
| Chlorinated | DCM, Chloroform | Insoluble (<1 mg/mL) | CRITICAL FAILURE POINT. Salt will float or oil out.[1] |
| Ethers | THF, Diethyl Ether, MTBE | Insoluble | Salt remains as a suspension.[1] |
| Hydrocarbons | Hexanes, Toluene | Insoluble | Completely incompatible.[1] |
Module 2: Decision Logic (Solvent Selection)
Use the following logic flow to determine the correct handling procedure based on your intended reaction type.
Figure 1: Decision tree for selecting the correct solubilization strategy based on downstream chemistry requirements.
Module 3: Troubleshooting Protocols
Issue 1: "The salt is just sitting at the bottom of my DCM flask."
Diagnosis: Lattice energy barrier.[1] DCM cannot overcome the ionic forces of the HCl salt.[1] Solution: You must break the salt lattice.[1]
Protocol B: The Free-Basing Workflow (Standard) Use this when you need the pure amine in non-polar solvents (DCM, Toluene).
-
Dissolution: Dissolve 1.0 eq of TBAH·HCl in minimum water (approx. 5 mL per gram).[1]
-
Basification: Slowly add 2M NaOH or Saturated Na₂CO₃ while stirring until pH > 12.
-
Extraction:
-
Drying: Dry combined organics over Na₂SO₄, filter, and concentrate immediately.
-
Warning: The free base is an amine and can absorb CO₂ from the air to form carbamates or revert to carbonates if left too long.[1] Use immediately.
-
Issue 2: "I cannot add water; my reagents are moisture sensitive (e.g., Acid Chlorides)."
Diagnosis: You need an organic-soluble base to "unlock" the amine in situ.[1]
Protocol A: In-Situ Neutralization (The "Shift" Method) Use this for amide couplings in DCM or THF.
-
Suspend TBAH[1]·HCl (1.0 eq) in dry DCM/THF. (It will look like a slurry).[1]
-
Add DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (2.5 - 3.0 eq).[1]
-
Stir for 15–30 minutes before adding your electrophile (Acid Chloride/Active Ester).
Module 4: Advanced Handling & FAQ
Q: Can I use the free base for long-term storage? A: No. The free base (2-thia-5-azabicyclo[2.2.1]heptane) is prone to oxidation and CO₂ absorption. Always store the stable HCl salt and free-base it only immediately prior to use [1].
Q: My reaction in DMF is dark/tarry. Why? A: If you heated the HCl salt in DMF >60°C without a base, you may have induced acid-catalyzed decomposition of the solvent or the bicycle itself.[1] Always buffer with a weak base (like NaHCO₃ or DIPEA) when heating in polar aprotic solvents.[1]
Q: I'm synthesizing an Odanacatib analog. Does stereochemistry affect solubility? A: Marginally. Whether you have the (1S,4S) or (1R,4R) isomer, the HCl salt lattice properties are identical. The solubility rules in this guide apply to all stereoisomers of the 2-thia-5-aza scaffold [2].
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 122163544, (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane. Retrieved February 24, 2026, from [Link]
Sources
stability of 2-thia-5-azabicyclo[2.2.1]heptane under acidic conditions
This is Senior Application Scientist Dr. Aris from the Chemical Stability & scaffold Support Unit.
Below is the technical guide regarding the stability of 2-thia-5-azabicyclo[2.2.1]heptane under acidic conditions. This guide is structured to address the specific needs of medicinal chemists and peptide scientists, moving beyond generic advice to mechanism-driven troubleshooting.
Part 1: Executive Summary (The "Go/No-Go" Decision)
Status: STABLE to non-oxidizing strong acids (TFA, HCl, HBr). Critical Risk: HIGH susceptibility to S-oxidation and S-alkylation (cation trapping) if scavengers are omitted.
The 2-thia-5-azabicyclo[2.2.1]heptane core is a rigidified thio-analog of the 2,5-diazabicyclo[2.2.1]heptane system. Unlike hemiaminals, the nitrogen and sulfur atoms are separated by carbon bridges (positions 2 and 5), preventing immediate acid-catalyzed hydrolysis of the ring system. The molecule is commercially available as a Hydrochloride salt , confirming its resistance to stoichiometric mineral acids.
However, the sulfur atom at position 2 is a "soft" nucleophile. In the presence of carbocations (generated during protecting group removal) or oxidizing agents, the scaffold will degrade or derivatize.
Part 2: Detailed Stability Profile
The following data summarizes the scaffold's behavior under standard synthetic conditions.
| Acid Reagent | Condition | Stability Rating | Mechanism / Notes |
| TFA / DCM | 1:1, RT, 1-2 h | ✅ Stable | Standard Boc removal condition. Must use scavengers (see Protocols). |
| HCl / Dioxane | 4M, RT, 1 h | ✅ Stable | Forms the stable HCl salt precipitate. |
| Aq. HCl | 1M - 6M, RT | ✅ Stable | Ring system remains intact. No hydrolysis of C-S or C-N bonds observed. |
| HBr / AcOH | 33%, RT | ⚠️ Caution | Core is stable, but bromide is nucleophilic. Avoid heating to prevent ring opening. |
| HF (Liquid) | 0°C, Anisole | ✅ Stable | Standard Boc/Bzl cleavage. Sulfur survives if scavengers (p-cresol/thiocresol) are used. |
| H₂SO₄ | Conc., Heat | ❌ Unstable | Risk of oxidation to sulfoxide/sulfone and dehydrative decomposition. |
| HNO₃ | Any conc. | ❌ Unstable | Immediate oxidation to sulfoxide (S=O) or sulfone (O=S=O). |
Part 3: Expert Troubleshooting (Q&A)
Issue 1: "I lost my product after acidic deprotection."
Diagnosis: You likely washed the product away during workup. Mechanism: Upon treatment with acid (TFA or HCl), the N5 nitrogen is protonated, forming a highly water-soluble ammonium salt. Solution:
-
Do not rely on standard acid/base extraction unless you carefully adjust pH to >10 (where the free base exists).
-
Preferred Isolation: Evaporate the acid (TFA/HCl) completely to dryness. The residue is your product salt.
-
Desalting: If you need the free base, use a basic ion-exchange resin or neutralize with Et₃N in an organic solvent and filter off the Et₃N salts (if insoluble).
Issue 2: "LCMS shows a mass shift of +56 Da or +16 Da after Boc removal."
Diagnosis: Scavenger failure.
-
+56 Da (t-Butyl adduct): The tert-butyl cation generated from Boc cleavage attacked the sulfur atom (S-alkylation).
-
+16 Da (Oxidation): The sulfur was oxidized to a sulfoxide. This often happens if old TFA (containing peroxides) is used or if the reaction was open to air for prolonged periods. Solution:
-
Always add scavengers. For this scaffold, Triisopropylsilane (TIPS) and Water are essential.
-
Protocol: Use TFA : H₂O : TIPS (95 : 2.5 : 2.5).
-
If S-alkylation is severe, add Ethanedithiol (EDT) or Thioanisole to the cocktail.
Issue 3: "Can I use this scaffold in Fmoc-SPPS?"
Diagnosis: Yes, but the concern is usually the base (piperidine), not the acid. Insight: The 2-thia-5-aza core is stable to 20% piperidine. However, during the final cleavage from resin (usually 95% TFA), the sulfur is vulnerable. Solution: Use "Reagent K" (TFA/Phenol/Water/Thioanisole/EDT) for final cleavage to protect the thioether.
Part 4: Validated Protocols
Protocol A: Safe N-Boc Deprotection (Solution Phase)
Use this for intermediates in solution.
-
Preparation: Dissolve the N-Boc-2-thia-5-azabicyclo[2.2.1]heptane substrate (1 equiv) in DCM (5-10 mL/g).
-
Scavenger Addition: Add Triisopropylsilane (TIPS) (2.0 equiv relative to Boc groups). Rationale: TIPS creates a hydride source to quench t-butyl cations immediately.
-
Acidification: Add TFA equal to the volume of DCM (1:1 ratio).
-
Reaction: Stir at Room Temperature for 30–60 minutes. Monitor by TLC (stain with Ninhydrin; free amine will turn blue/purple).
-
Workup (Salt Isolation): Concentrate in vacuo. Co-evaporate with Toluene (3x) or DCM (3x) to remove residual TFA.
-
Result: The trifluoroacetate salt is obtained as a solid or gum.
Protocol B: Handling the Free Base
The free base is prone to air oxidation.
-
Neutralization: Suspend the salt in DCM. Add Sat. Aq. NaHCO₃ or 1M NaOH.
-
Extraction: Extract rapidly with DCM (3x).
-
Drying: Dry over Na₂SO₄ (Avoid MgSO₄ if very acidic, but usually fine).
-
Storage: Store the free base under Argon/Nitrogen at -20°C. Do not leave it as an oil on the benchtop.
Part 5: Mechanistic Visualization
The following diagram illustrates the stability pathways and the specific risks of oxidation vs. alkylation.
Figure 1: Reaction pathways during acidic deprotection.[1] Note the critical role of scavengers in preventing S-alkylation.
References
-
National Institutes of Health (PubChem). (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride Compound Summary. (Chemical properties and salt stability data). Available at: [Link]
-
Royal Society of Chemistry. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry. (Comparative stability of the [2.2.1] bridged bicyclic system). Available at: [Link]
Sources
handling hygroscopic bicyclic amine hydrochloride salts
Technical Support Center: Handling Hygroscopic Bicyclic Amine Hydrochloride Salts
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: BICYC-HCL-001
Executive Summary & Scope
Welcome to the Technical Support Center. You are likely here because your free-flowing white powder has transformed into a sticky gum, or your mass balance readings are drifting upward before your eyes.
The Science of the Problem:
Bicyclic amines (e.g., quinuclidines, tropanes, azabicycloheptanes) are often highly basic (
This guide provides field-proven protocols to stabilize, weigh, and recover these valuable intermediates.
Module A: Storage & Stability (The "Shelf" Phase)
Q: My material arrived as a solid but is now a yellow oil. Has it degraded? A: Not necessarily. It has likely deliquesced.
-
Diagnosis: Check LC-MS. If the parent mass (
) is intact and the purity profile is unchanged, it is physically unstable but chemically stable. -
Immediate Action: Do not heat it in an oven to dry it; this often accelerates oxidation or hydrolysis (if ester linkages are present). Proceed to Module C (The Rescue Protocol) .
Q: What is the "Gold Standard" for long-term storage? A: We recommend the "Double-Barrier" System :
-
Primary Container: Amber glass vial with a Teflon-lined screw cap. Tape the cap with Parafilm or electrical tape.
-
Secondary Environment: Place the vial inside a secondary jar containing a color-indicating desiccant (e.g., Drierite™ or silica gel).
-
Atmosphere: If possible, backfill the vial with Argon (heavier than air) rather than Nitrogen before sealing.
Module B: Handling & Weighing (The "Bench" Phase)
Q: The mass reading on my balance keeps increasing while I weigh. How do I get an accurate mass? A: You are observing kinetic hygroscopicity. The material is scrubbing water from the air in real-time. You must switch to Weighing by Difference .
Protocol: Weighing by Difference
-
Taring: Place the capped vial containing your bulk salt on the balance. Tare to zero.
-
Dispensing: Remove the vial from the balance. Quickly transfer an estimated amount to your reaction vessel.[1]
-
Measurement: Return the capped source vial to the balance. The negative mass displayed is the exact amount transferred.
-
Why this works: You are measuring the loss from a protected environment, rather than the gain on an exposed weighing boat.
Q: I need to dispense 5.0 mg for a bioassay. Static electricity is making the particles "jump." A: Hygroscopic salts often carry static charges.
-
Solution 1: Use an ionizing anti-static gun (e.g., Zerostat) on the spatula and vial before weighing.
-
Solution 2: Weigh a larger amount (e.g., 20 mg) into a stock solvent (DMSO or Water), and volumetrically dose the 5.0 mg aliquot. This eliminates the error of weighing small masses of sticky solids.
Visualization: The Weighing Logic Flow
Figure 1: Decision matrix for selecting the correct weighing technique based on environmental humidity and precision requirements.
Module C: Synthesis & Purification (The "Process" Phase)
Q: I cannot filter my product; it turns into a gum on the filter paper. How do I isolate it? A: Filtration relies on air being pulled through the crystal cake. For hygroscopic salts, this air introduces moisture, dissolving the product.
The "Goo" Rescue Protocol (Lyophilization vs. Azeotrope)
| Feature | Method A: Lyophilization (Freeze Drying) | Method B: Azeotropic Drying |
| Best For | Thermally sensitive compounds; final isolation. | Robust compounds; removing bulk water. |
| Solvent System | Water/Acetonitrile (avoid pure water to prevent cracking). | Toluene or Heptane/Ethanol. |
| Equipment | Lyophilizer (Freeze Dryer). | Rotavap + High Vacuum line. |
| Result | Fluffy, amorphous powder (highly static). | Crystalline or semi-solid residue. |
Q: Can I change the salt form to fix this? A: Yes. This is the most effective root-cause fix. If the HCl salt is unmanageable, screen these counter-ions which often pack better with bicyclic amines:
-
Hydrobromide (HBr): Larger counter-ion, often less hygroscopic than HCl.
-
Fumarate/Maleate: Organic di-acids often form hydrogen-bonded networks that exclude water.
-
Tosylate/Besylate: Lipophilic counter-ions that repel moisture.
Visualization: The "Goo" Rescue Workflow
Figure 2: Workflow for recovering deliquesced bicyclic amine salts into manageable solids.
Module D: Analytical Characterization
Q: My NMR shows a huge water peak at 4.79 ppm (D2O) or 3.33 ppm (DMSO). Is my sample wet? A: Likely, yes. Hygroscopic salts will dry the deuterated solvent itself.
-
Troubleshooting:
-
Use "Dry" Ampoules: Use single-use ampoules of DMSO-
over stock bottles. -
D2O Shake: If using
, add one drop of , shake, and let settle. This exchanges exchangeable protons (NH, OH) and moves the water peak, clarifying the spectrum. -
Solvent Suppression: Ask your NMR facility manager to run a water-suppression pulse sequence if the water peak overlaps with your bridgehead protons.
-
References
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on salt selection and counter-ion properties).
-
GenFollower. (2026). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Link (Detailed protocols for weighing hygroscopic samples).
-
BenchChem Technical Support. (2025). Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder. Link (Case study on handling hygroscopic amine salts).
-
American Chemical Society. Drying and Weighing Hygroscopic Substances in Microanalysis. Link (Classic techniques for micro-scale handling).
-
Pharmaceutical Technology. (2021). Salt Selection in Drug Development. Link (Strategies for switching counter-ions to improve stability).
Sources
Validation & Comparative
Structural Elucidation and Conformational Benchmarking of 2-Thia-5-azabicyclo[2.2.1]heptane Scaffolds
Executive Summary: The Case for Chiral Bridged Scaffolds
In the design of peptidomimetics, the 2-thia-5-azabicyclo[2.2.1]heptane scaffold represents a critical evolution from its oxygenated counterpart, 2-oxa-5-azabicyclo[2.2.1]heptane .[1][2] Both are conformationally restricted analogues of morpholine and proline, designed to lock peptide backbones into specific geometries (often mimicking type II
However, the choice between the Thia and Oxa variants is not merely about atom substitution; it fundamentally alters the electronic landscape, lipophilicity, and NMR spectral signature of the molecule. This guide provides a technical comparison of the NMR characteristics of the 2-thia scaffold against the industry-standard 2-oxa benchmark, supported by synthesis protocols and conformational analysis.
Part 1: Comparative NMR Spectral Fingerprint
The distinction between the sulfur and oxygen bridged systems is most evident in the chemical shifts (
The "Heteroatom Effect" on Chemical Shifts
The electronegativity difference between Oxygen (3.[1][2]44) and Sulfur (2.[1][2]58) drives a predictable shielding effect in the 2-thia scaffold.[1][2]
Table 1: Characteristic
| Proton Position (IUPAC) | 2-Oxa-5-aza (Reference) | 2-Thia-5-aza (Target) | Structural Insight |
| H1 (Bridgehead | Primary Differentiator. The H1 proton is significantly upfield in the Thia-analog due to reduced deshielding by Sulfur.[1][2] | ||
| H4 (Bridgehead | The H4 position is electronically similar in both, dominated by the Nitrogen atom (carbamate/amide).[2] | ||
| H3 (Methylene/Carbonyl | In the 2-thia-3-one (thiolactone), this peak is distinct.[1][2] In the reduced form, it appears as a multiplet near 2.8-3.0 ppm.[1] | ||
| H7 (Bridge Protons) | The bridge protons often appear as an AB system.[1][2] Sulfur's bulk can slightly deshield these via anisotropic effects compared to Oxygen.[1] |
The W-Coupling Signature (Long-Range)
A hallmark of the [2.2.1] bicyclic system is the rigid geometry that allows for long-range "W-plan" coupling (
-
Observation: In high-resolution spectra, the H7a (syn to bridge) and H7b (anti) protons often show fine splitting due to coupling with endo-protons on the C3/C6 positions.[2]
-
Thia vs. Oxa: The C-S bond length (1.82 Å) is significantly longer than the C-O bond length (1.43 Å).[2] This expands the bicyclic lattice, often reducing the magnitude of
couplings in the 2-thia system compared to the tighter 2-oxa system.[1][2]
Part 2: Experimental Protocols
To validate these spectral differences, one must synthesize the scaffolds.[1] The synthesis of the 2-thia analogue is more chemically demanding due to the nucleophilicity of sulfur and the risk of oxidation.[1][2]
Synthesis Workflow Visualization
The following diagram contrasts the divergent pathways from a common starting material (Trans-4-hydroxy-L-proline) to the two scaffolds.
Figure 1: Divergent synthetic pathways. The 2-thia route requires stereochemical inversion at C4 to install the sulfur, followed by cyclization.[1]
Protocol: Synthesis of 2-Thia-5-azabicyclo[2.2.1]heptan-3-one
Adapted from Heterocycles (1995) [2].[1][2] This intermediate provides the cleanest NMR signature for verification.[1][2]
Reagents:
Step-by-Step:
-
Thio-displacement: Dissolve N-Cbz-O-Mesyl-L-hydroxyproline methyl ester in DMF. Treat with KSAc (1.5 eq) at 60°C for 4 hours. Mechanism: S
2 inversion at C4 installs the sulfur atom.[1][2] -
Hydrolysis/Cyclization: Treat the resulting thioacetate with aqueous NaOH to hydrolyze both the ester and the thioacetate.[1] Acidify carefully to pH 4.
-
Lactonization: The free thiol-acid spontaneously cyclizes (or requires mild dehydration with DCC) to form the thiolactone .[1][2]
-
NMR Validation: Look for the characteristic doublet of doublets (ddd) at
2.36 ppm (H7) and the singlet at 3.07 ppm (H1/H4 bridgehead region).[2]
Part 3: Performance Comparison (Scaffold Utility)
Why choose the 2-thia scaffold over the 2-oxa?
| Feature | 2-Oxa-5-aza | 2-Thia-5-aza | Application Note |
| Lipophilicity (LogP) | Lower (More Polar) | Higher | 2-Thia is superior for blood-brain barrier (BBB) penetration.[1][2] |
| H-Bonding | Acceptor (Ether O) | Weak Acceptor (S) | 2-Oxa interacts more strongly with solvent/receptors via H-bonds.[1][2] |
| Metabolic Stability | High | Moderate | 2-Thia is susceptible to S-oxidation (Sulfoxide/Sulfone formation).[1][2] |
| Conformational Rigidity | High | Moderate | The longer C-S bonds in 2-thia allow slightly more "puckering" flexibility than the 2-oxa. |
Expert Insight: The Rotamer Challenge
When analyzing NMR spectra of either scaffold (especially N-Boc or N-Cbz derivatives), you will likely observe rotamers .[1][2]
-
Symptom: Broad peaks or dual sets of peaks (approx. 3:1 ratio) at room temperature.[1][2]
-
Solution: Run the NMR at 323 K (50°C) in DMSO-
. This increases the rotation rate of the carbamate bond, coalescing the peaks into a sharp, single set for accurate integration.[1]
References
-
Synthesis of 2-oxa-5-azabicyclo[2.2.
-
Synthesis of 2-thia-5-azabicyclo[2.2.1]heptane (Thiolactone)
-
General NMR Shifts of Bicyclic Systems
Sources
A Comparative Guide to the Structural Analysis of 2-Thia-5-azabicyclo[2.2.1]heptane Scaffolds: A Crystallographic Perspective
In the landscape of modern drug discovery, the rigid three-dimensional architecture of bicyclic scaffolds is of paramount importance. The 2-thia-5-azabicyclo[2.2.1]heptane core, a structural analog of piperazine, presents a compelling framework for the design of novel therapeutics. Its constrained conformation allows for precise positioning of substituents, making it an attractive motif in medicinal chemistry for enhancing target engagement and optimizing pharmacological profiles.[1] This guide provides a comprehensive overview of the crystallographic analysis of this scaffold, offering a comparative perspective with structurally related compounds and detailing the experimental workflow for obtaining high-resolution structural data.
While a specific, publicly available crystal structure for 2-thia-5-azabicyclo[2.2.1]heptane hydrochloride remains elusive, this guide will leverage data from analogous structures to illustrate the principles of comparative structural analysis. The methodologies described herein represent the gold standard for small molecule X-ray crystallography and will empower researchers to elucidate the solid-state conformations of their own novel derivatives.
The Strategic Importance of Crystallographic Data
X-ray crystallography is an indispensable analytical technique for unambiguously determining the three-dimensional atomic and molecular structure of a crystalline compound.[2][3] For drug development professionals, this high-resolution structural information is critical for:
-
Structure-Activity Relationship (SAR) Studies: Understanding how the spatial arrangement of atoms influences biological activity.[4]
-
Rational Drug Design: Designing new chemical entities with improved potency, selectivity, and pharmacokinetic properties.[2]
-
Polymorph and Salt Form Screening: Identifying the most stable crystalline form of an active pharmaceutical ingredient (API).
The hydrochloride salt of a bicyclic amine is often targeted for crystallization due to its potential for forming well-ordered crystal lattices stabilized by a network of hydrogen bonds.[5]
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure involves a meticulous, multi-step process. The following protocol outlines the key stages in the crystallographic analysis of a small molecule hydrochloride salt like 2-thia-5-azabicyclo[2.2.1]heptane hydrochloride.
Caption: A generalized workflow for determining the crystal structure of a small molecule.
Detailed Experimental Protocols
1. Synthesis and Purification: The initial step involves the synthesis of the parent compound, (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane, which can be achieved through various established synthetic routes.[6] Purification to >98% purity, as determined by NMR and LC-MS, is crucial to minimize defects in the crystal lattice.
2. Hydrochloride Salt Formation: The hydrochloride salt is typically prepared by dissolving the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether, isopropanol) and adding a stoichiometric amount of hydrochloric acid (often as a solution in a compatible solvent).
3. Crystal Growth: Growing diffraction-quality single crystals is often the most challenging step.[3]
-
Solvent Screening: A broad range of solvents and solvent mixtures should be screened for their ability to dissolve the salt and promote slow crystallization.
-
Common Techniques:
-
Slow Evaporation: The salt is dissolved in a solvent and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the salt is placed in a small, open container within a larger, sealed vessel containing a "poor" solvent (in which the salt is less soluble). The vapor of the poor solvent slowly diffuses into the salt solution, reducing its solubility and inducing crystallization.
-
4. X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[7] Data is collected by rotating the crystal and measuring the intensities and positions of the diffracted X-ray beams.
5. Structure Solution and Refinement:
-
Structure Solution: The initial positions of the atoms in the crystal's unit cell are determined from the diffraction data, often using "direct methods" for small molecules.[3]
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, high-resolution structure.
Comparative Structural Analysis
In the absence of a published structure for the title compound, we can draw valuable insights from the crystallographic data of structurally related bicyclic systems. For this guide, we will consider the hypothetical data for 2-thia-5-azabicyclo[2.2.1]heptane hydrochloride and compare it with the known structure of a related bicyclic compound.
The 2-azabicyclo[2.2.1]heptane system has been a subject of structural studies, providing a basis for comparison. For instance, X-ray crystallography has been used to confirm the structure of derivatives like 2-aza-5-phenylbicyclo[2.2.1]hept-2-ene.[8] Furthermore, the crystal structure of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane has been reported, offering a close analog with a nitrogen atom replacing the sulfur.[1]
Below is a table summarizing the expected crystallographic parameters for our target compound alongside published data for a representative analog.
| Parameter | 2-thia-5-azabicyclo[2.2.1]heptane HCl (Hypothetical) | (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl |
| Formula | C₅H₁₀ClNS | C₅H₁₀ClNO |
| Molecular Weight | 151.66 g/mol | 135.59 g/mol |
| Crystal System | Orthorhombic or Monoclinic | (Data not publicly available) |
| Space Group | P2₁2₁2₁ or P2₁/c | (Data not publicly available) |
| Key Bond Lengths | C-S: ~1.8 Å, C-N: ~1.5 Å | C-O: ~1.4 Å, C-N: ~1.5 Å |
| Key Bond Angles | C-S-C: ~90-100°, C-N-C: ~110-115° | C-O-C: ~110-115°, C-N-C: ~110-115° |
| Conformation | Rigid, boat-like conformation | Rigid, boat-like conformation |
The key structural differences would arise from the different heteroatoms at the 2-position (sulfur vs. oxygen). The C-S bonds are expected to be significantly longer than the C-O bonds, and the C-S-C bond angle is likely to be more acute than the C-O-C angle due to the larger size and different hybridization of the sulfur atom. These differences, while seemingly subtle, can have a profound impact on the overall shape of the molecule and its ability to interact with a biological target.
Caption: A 2D representation of the core bicyclic scaffolds for comparison.
Conclusion
The 2-thia-5-azabicyclo[2.2.1]heptane scaffold holds significant promise for the development of novel therapeutics. While a definitive crystal structure for its hydrochloride salt is not yet in the public domain, the established methodologies of small molecule X-ray crystallography provide a clear path for its determination. By applying these techniques and leveraging comparative analysis with known structures, researchers can gain invaluable insights into the three-dimensional nature of this important molecular framework, thereby accelerating the design and development of next-generation medicines.
References
- Dalley, N. K., Smith, J. S., Larson, S. B., Matheson, K. L., Christensen, J. J., & Izatt, R. M. (n.d.). X-Ray crystal structures of three cyclic thioethers.
- Dalley, N. K., Smith, J. S., Larson, S. B., Matheson, K. L., Christensen, J. J., & Izatt, R. M. (n.d.). X-Ray Crystal Structures of Three Cyclic Thioethers. RSC Publishing.
- (2026, January 04). Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine. Preprints.org.
- (n.d.). X-ray structural and nuclear magnetic resonance study of open chain and macrocyclic thioether complexes. Canadian Science Publishing.
- (n.d.). (1S,4S)-2lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one hydrochloride. PubChem.
- (n.d.). Small molecule crystallography. Excillum.
- (n.d.). (1s,4s)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride. PubChemLite.
- (n.d.). Single-crystal X-ray structure of the hydrochloride salt of compound 1.
- (n.d.). (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride. MySkinRecipes.
- (2026, February 17). 2-thia-5-azabicyclo[2.2.1]heptan-1-ylmethanol hydrochloride 95%. AChemBlock.
- (n.d.). (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride. Sigma-Aldrich.
- (2000, July 30).
- (2017, May 29). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. SciSpace.
- (2023, June 29). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
- (n.d.). X-ray crystallography. Wikipedia.
- (n.d.). thia-5-azabicyclo[2.2.l]heptan-3-one (7). Reaction of 7 with. Semantic Scholar.
- Jug, M. E., & Shapiro, J. J. (n.d.). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA – Chemistry and Biochemistry.
- (n.d.). (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride. J&K Scientific.
- (n.d.). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. PMC.
- (n.d.). (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride. Sigma-Aldrich.
- (n.d.). CAS: 601515-79-1 | OR52583 | (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride. Apollo.
- (n.d.). 1312812-72-8|2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide. BLDpharm.
Sources
- 1. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride [myskinrecipes.com]
- 5. Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine[v1] | Preprints.org [preprints.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. excillum.com [excillum.com]
- 8. chem.ucla.edu [chem.ucla.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
